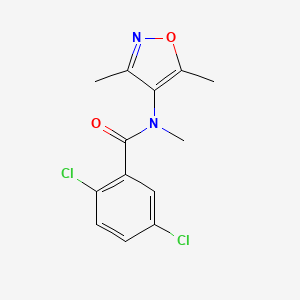![molecular formula C15H13FN4O B7585177 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585177.png)
5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been studied extensively for its mechanisms of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of certain inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, and has also been shown to have anti-inflammatory effects. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.
実験室実験の利点と制限
One advantage of using 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound has been shown to have activity against certain types of cancer cells, making it a promising candidate for cancer research.
One limitation of using this compound in lab experiments is its limited availability. The synthesis of this compound can be complex, and it may not be readily available for use in all labs. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are a number of future directions for research on 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole. One potential area of study is the development of new cancer therapies based on the mechanisms of action of this compound. Additionally, further research could be conducted to better understand the anti-inflammatory effects of this compound, which could lead to the development of new treatments for inflammatory diseases.
Another potential area of study is the optimization of the synthesis method for this compound. This could lead to increased availability of the compound for use in scientific research. Finally, further studies could be conducted to better understand the biochemical and physiological effects of this compound, which could lead to new insights into its potential applications in scientific research.
合成法
The synthesis of 5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole involves the reaction of 3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole with 1-(3-fluorophenyl)cyclopropane carboxylic acid in the presence of a catalyst. This reaction results in the formation of the desired compound in good yield.
科学的研究の応用
5-[1-(3-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, making it a promising candidate for cancer research. Additionally, this compound has been shown to have anti-inflammatory effects, which could make it useful in the study of inflammatory diseases.
特性
IUPAC Name |
5-[1-(3-fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-20-9-10(8-17-20)13-18-14(21-19-13)15(5-6-15)11-3-2-4-12(16)7-11/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPDCFZCMHWKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)C3(CC3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)


![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)